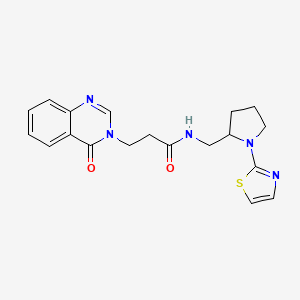
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a complex organic compound that features a quinazolinone and a thiazole ring. The compound is noteworthy for its potential application in various scientific fields, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the Quinazolinone Moiety: : This may be achieved through the cyclization of an appropriate anthranilic acid derivative.
Attachment of the Thiazole Ring: : Introduce the thiazole moiety via a condensation reaction with a suitable thioamide precursor.
Formation of the Final Product: : A coupling reaction, often using reagents like EDC or DCC, to link the thiazole-containing pyrrolidine with the quinazolinone moiety.
Industrial Production Methods
Industrial production would likely involve scalable versions of the above reactions, with optimizations for yield, purity, and cost-effectiveness. Catalysts and reaction conditions might be tailored for large-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: : The compound might undergo oxidation at specific sites, especially on the pyrrolidine or thiazole rings.
Reduction: : Reduction reactions could be used to modify specific functionalities, such as converting carbonyl groups to alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions could occur, particularly at positions on the quinazolinone or thiazole rings.
Common Reagents and Conditions
Oxidation: : Agents like KMnO₄ or CrO₃.
Reduction: : NaBH₄ or LiAlH₄.
Substitution: : Reagents such as halides or alkylating agents under various conditions (acidic, basic, or neutral).
Major Products
Depending on the reactions, the products might include derivatives with modified functionalities like hydroxyl, alkyl, or other substituted groups.
科学研究应用
Chemistry
The compound can serve as an intermediate in the synthesis of more complex molecules. It might also be used to study reaction mechanisms involving heterocyclic compounds.
Biology
Medicine
Research into its pharmaceutical properties might reveal potential as a drug candidate, given its unique structure that could interact with biological targets.
Industry
Possible uses in the development of novel materials or as a starting material for other industrial chemicals.
作用机制
The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes, receptors, or other proteins, affecting their function. For instance, it might inhibit an enzyme by binding to its active site or modulate receptor activity by serving as an agonist or antagonist.
相似化合物的比较
Similar Compounds
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)morpholin-2-yl)methyl)propanamide
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(imidazol-2-yl)pyrrolidin-2-yl)methyl)propanamide
Uniqueness
What sets 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide apart is the combination of its quinazolinone and thiazole rings. These structures can endow the compound with unique chemical and biological properties, potentially offering advantages in stability, reactivity, or biological activity over similar compounds.
属性
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-17(21-12-14-4-3-9-24(14)19-20-8-11-27-19)7-10-23-13-22-16-6-2-1-5-15(16)18(23)26/h1-2,5-6,8,11,13-14H,3-4,7,9-10,12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZWCLJZDWUXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














